molecular formula C10H14N2O2 B2604289 4-Methyl-2-(oxan-4-yloxy)pyrimidine CAS No. 2198300-48-8

4-Methyl-2-(oxan-4-yloxy)pyrimidine

Cat. No.: B2604289
CAS No.: 2198300-48-8
M. Wt: 194.234
InChI Key: LKSZWTFMLPYETA-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxan-4-yloxy)pyrimidine is a chemical compound intended for research and development applications. As a pyrimidine derivative, it features a core pyrimidine ring—a privileged scaffold in medicinal chemistry—substituted with a methyl group and a tetrahydropyran (oxan-4-yl) ether moiety . The pyrimidine structure is a fundamental building block in nucleic acids and is widely utilized in drug discovery due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic properties of potential drug candidates . Pyrimidine-based compounds are investigated across numerous therapeutic areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . Researchers value these compounds for their synthetic versatility and the broad spectrum of biological activities they can exhibit. This product is exclusively for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on identity and purity.

Properties

IUPAC Name

4-methyl-2-(oxan-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-2-5-11-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSZWTFMLPYETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate nucleophile. For instance, the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxan-4-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Methyl-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, pyrimidine derivatives are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 2-position substituent critically influences solubility, lipophilicity, and reactivity. Key comparisons include:

Compound Substituent at 2-Position Key Properties
4-Methyl-2-(oxan-4-yloxy)pyrimidine Oxan-4-yloxy Moderate polarity (cyclic ether), hydrogen-bond acceptor, steric bulk
4-Methyl-2-(methylthio)pyrimidine Methylthio Lipophilic, oxidation-prone (to sulfoxide/sulfone), electron-rich
4-Methyl-2-(piperidin-4-yl)pyrimidine Piperidin-4-yl Basic amine, pH-dependent solubility, potential for ionic interactions
2-Hydroxy-4-methylpyrimidine Hydroxyl Highly polar, strong hydrogen-bond donor, prone to derivatization
  • Solubility : The oxan-4-yloxy group balances lipophilicity and polarity, likely improving aqueous solubility over methylthio derivatives but remaining less polar than hydroxyl analogs .
  • Metabolic Stability : Ethers are generally more stable than thioethers, which may undergo S-oxidation. This could enhance the pharmacokinetic profile of the oxan-4-yloxy compound .
Kinase Inhibition (VPS34)
  • Sulfone/Sulfoxide Derivatives : In -methyl-2-(methylthio)pyrimidine analogs oxidized to sulfones/sulfoxides showed measurable VPS34 inhibition (IC50 values in µM range). The electron-withdrawing sulfone group enhanced binding affinity .
Antibacterial Activity
  • Thioether and Aryl Derivatives : highlights 2-mercapto- and aryl-substituted pyrimidines with antibacterial activity. Lipophilic groups (e.g., thiophene, phenyl) enhance membrane permeability .
  • Oxan-4-yloxy Group : The cyclic ether may provide balanced lipophilicity for bacterial membrane penetration while avoiding excessive hydrophobicity .
CNS-Targeted Compounds
  • Piperidinyl Derivatives : Basic amines (e.g., 4-methyl-2-(piperidin-4-yl)pyrimidine) are explored for CNS targets due to blood-brain barrier penetration. The oxan-4-yloxy group’s polarity may limit CNS uptake but improve peripheral targeting .

Biological Activity

4-Methyl-2-(oxan-4-yloxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2198300-48-8
  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.23 g/mol

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies suggest:

  • Substituent Effects : The presence of the oxan group enhances solubility and bioavailability, potentially increasing the compound's efficacy.
  • Methyl Group Influence : The methyl substitution at the 4-position may influence binding affinity to target proteins, thereby modulating biological responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeRelated CompoundsIC50 Values (µM)References
AntimicrobialVarious pyrimidines0.5 - 10
Anti-inflammatorySimilar structures1.0 - 5
CytotoxicityPyrimidine derivatives>10

Case Studies

  • Antimicrobial Activity :
    A study highlighted the antimicrobial potential of pyrimidine derivatives, including this compound, showing effective inhibition against various bacterial strains. The results indicated that modifications in the pyrimidine structure could enhance antimicrobial efficacy.
  • Anti-inflammatory Properties :
    Research focusing on the anti-inflammatory effects of similar compounds revealed that derivatives effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties, warranting further investigation.
  • Cytotoxic Studies :
    Initial cytotoxicity assays indicated that while some derivatives exhibited significant cytotoxic effects against cancer cell lines, others showed minimal activity. This variability underscores the importance of structural modifications in enhancing therapeutic potential.

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